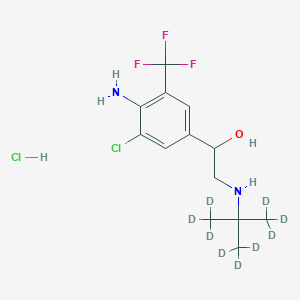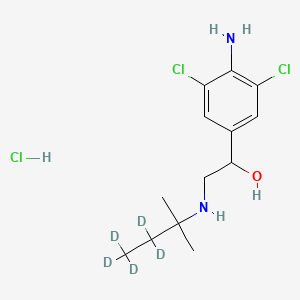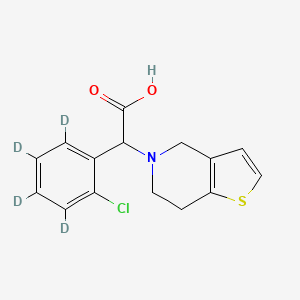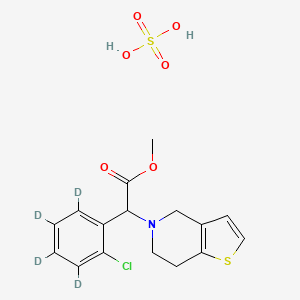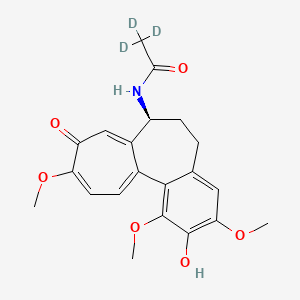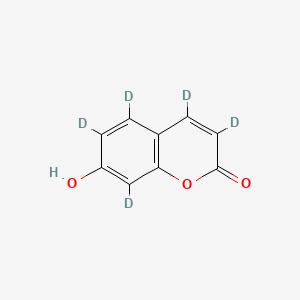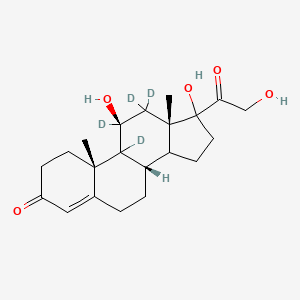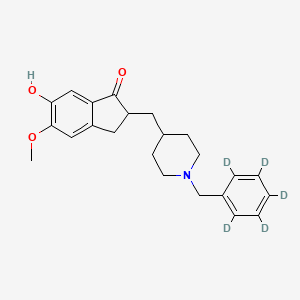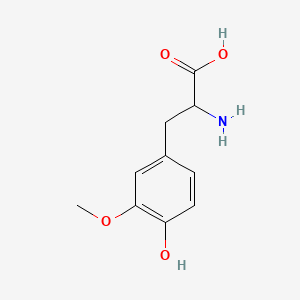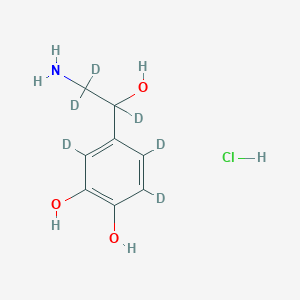
Enrofloxacin-d5 HI (ethyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enrofloxacin-d5 HI (ethyl-d5) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of enrofloxacin, a fluoroquinolone antibiotic, where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several steps:
Starting Material: The synthesis begins with the preparation of enrofloxacin, a well-known fluoroquinolone antibiotic.
Deuteration: The ethyl group in enrofloxacin is replaced with an ethyl-d5 group. This is typically achieved through a deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Enrofloxacin-d5 HI (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of enrofloxacin.
Deuterium Exchange: Industrial deuterium exchange processes to replace hydrogen with deuterium.
Purification: Extensive purification steps to ensure the high purity of the final product.
Formation of Hydroiodide Salt: Conversion to the hydroiodide salt form for enhanced stability.
Analyse Chemischer Reaktionen
Types of Reactions
Enrofloxacin-d5 HI (ethyl-d5) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Enrofloxacin-d5 HI (ethyl-d5) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of enrofloxacin in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Environmental Studies: Employed in tracking the environmental fate of fluoroquinolone antibiotics.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
The mechanism of action of Enrofloxacin-d5 HI (ethyl-d5) is similar to that of enrofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin-d5: Another deuterium-labeled fluoroquinolone used in similar research applications.
Levofloxacin-d5: A deuterium-labeled version of levofloxacin, used for pharmacokinetic studies.
Norfloxacin-d5: Used in metabolic and environmental studies.
Uniqueness
Enrofloxacin-d5 HI (ethyl-d5) is unique due to its specific labeling and the formation of the hydroiodide salt, which enhances its stability and solubility. This makes it particularly useful in precise analytical and pharmacokinetic studies.
Eigenschaften
CAS-Nummer |
1219795-24-0 |
|---|---|
Molekularformel |
C19H23FIN3O3 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChI-Schlüssel |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Reinheit |
95% by HPLC; 99% atom D |
Verwandte CAS-Nummern |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
Synonyme |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
Tag |
Ofloxacin Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



